molecular formula C7H3F2N3O2 B8775882 4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8775882
M. Wt: 199.11 g/mol
InChI Key: SPGCMKRVEAQIME-UHFFFAOYSA-N
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Patent
US08758830B2

Procedure details

SnCl2 dihydrate (3.68 g, 16.3 mmol) at a temperature of about 0° C. to about 5° C. was added to 4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (0.65 g, 3.26 mmol) in 6M HCl (5 mL). The mixture was stirred at room temperature for 30 minutes. The mixture was neutralized to a pH of about 8 with a 6N NaOH solution. The mixture was extracted with CHCl3:IPA (3×30 mL; 3:1) and dried over sodium sulfate. After removal of the solvent, 4,5-difluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (0.45 g, 2.66 mmol, 81% yield) was isolated as a solid.
[Compound]
Name
SnCl2 dihydrate
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[C:11]([N+:12]([O-])=O)[C:3]=12.[OH-].[Na+]>Cl>[F:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]2[NH:9][CH:10]=[C:11]([NH2:12])[C:3]=12 |f:1.2|

Inputs

Step One
Name
SnCl2 dihydrate
Quantity
3.68 g
Type
reactant
Smiles
Name
Quantity
0.65 g
Type
reactant
Smiles
FC1=C2C(=NC=C1F)NC=C2[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
IPA (3×30 mL; 3:1) and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C2C(=NC=C1F)NC=C2N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.66 mmol
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.